REACTION_CXSMILES
|
[CH:1]([N:4]1[C:8]([CH3:9])=[CH:7][C:6]([C:10](OCC)=[O:11])=[N:5]1)([CH3:3])[CH3:2].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH:1]([N:4]1[C:8]([CH3:9])=[CH:7][C:6]([CH2:10][OH:11])=[N:5]1)([CH3:3])[CH3:2] |f:1.2.3.4.5.6|
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Name
|
|
Quantity
|
7.68 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1N=C(C=C1C)C(=O)OCC
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed
|
Type
|
CUSTOM
|
Details
|
quenched carefully with sodium sulfate decahydrate
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite®
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Type
|
WASH
|
Details
|
washed with Et2O (200 mL)
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1N=C(C=C1C)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |